4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid
Overview
Description
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of significant research. For instance, a two-step, one-pot synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates has been described .Molecular Structure Analysis
The molecular structure of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is characterized by the presence of two trifluoromethyl groups and a pyridine moiety .Chemical Reactions Analysis
Trifluoromethylpyridines, including 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been used as intermediates in the synthesis of several crop-protection products . They have also been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid are influenced by the presence of the trifluoromethyl groups and the pyridine moiety. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Scientific Research Applications
Catalytic Applications
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid has been explored in the field of catalysis. For instance, related compounds like 2,4-bis(trifluoromethyl)phenylboronic acid have been found effective in catalyzing dehydrative amidation between carboxylic acids and amines, indicating potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Organic Synthesis
In organic synthesis, this compound's derivatives have been used for selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This process enables the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid have been synthesized for biological evaluations. For example, novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues were synthesized and evaluated for their antibacterial and antifungal activities (Jha & Ramarao, 2017).
Luminescence Studies
This compound has also found application in luminescence studies. Boratriazines, synthesized from related compounds, have shown promising results in inducing luminescence through boron incorporation, suggesting potential in optoelectronics (Yousaf et al., 2017).
Polymer Science
Furthermore, 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid derivatives have been utilized in polymer science. They have been involved in the synthesis of soluble and thermally stable polyimides, indicating their utility in advanced material science (Zhuo et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, pyridine-based ligands, including derivatives of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been synthesized for creating complex molecular structures. This is indicative of its potential in the design of advanced molecular assemblies (Schubert & Eschbaumer, 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(6(16)17)15-5(2-3)8(12,13)14/h1-2H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWSFCHRAYUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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